Cas no 1823390-48-2 (Tert-butyl 3-(hydroxymethyl)-3-[(oxiran-2-yl)methyl]piperidine-1-carboxylate)
![Tert-butyl 3-(hydroxymethyl)-3-[(oxiran-2-yl)methyl]piperidine-1-carboxylate structure](https://ja.kuujia.com/scimg/cas/1823390-48-2x500.png)
Tert-butyl 3-(hydroxymethyl)-3-[(oxiran-2-yl)methyl]piperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
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- 1823390-48-2
- EN300-624891
- tert-butyl 3-(hydroxymethyl)-3-[(oxiran-2-yl)methyl]piperidine-1-carboxylate
- Tert-butyl 3-(hydroxymethyl)-3-[(oxiran-2-yl)methyl]piperidine-1-carboxylate
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- インチ: 1S/C14H25NO4/c1-13(2,3)19-12(17)15-6-4-5-14(9-15,10-16)7-11-8-18-11/h11,16H,4-10H2,1-3H3
- InChIKey: GMRHMZZGYFIVIX-UHFFFAOYSA-N
- SMILES: O1CC1CC1(CO)CN(C(=O)OC(C)(C)C)CCC1
計算された属性
- 精确分子量: 271.17835828g/mol
- 同位素质量: 271.17835828g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 19
- 回転可能化学結合数: 5
- 複雑さ: 339
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 62.3Ų
- XLogP3: 1.1
Tert-butyl 3-(hydroxymethyl)-3-[(oxiran-2-yl)methyl]piperidine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-624891-0.05g |
tert-butyl 3-(hydroxymethyl)-3-[(oxiran-2-yl)methyl]piperidine-1-carboxylate |
1823390-48-2 | 0.05g |
$612.0 | 2023-05-30 | ||
Enamine | EN300-624891-0.25g |
tert-butyl 3-(hydroxymethyl)-3-[(oxiran-2-yl)methyl]piperidine-1-carboxylate |
1823390-48-2 | 0.25g |
$670.0 | 2023-05-30 | ||
Enamine | EN300-624891-10.0g |
tert-butyl 3-(hydroxymethyl)-3-[(oxiran-2-yl)methyl]piperidine-1-carboxylate |
1823390-48-2 | 10g |
$3131.0 | 2023-05-30 | ||
Enamine | EN300-624891-0.5g |
tert-butyl 3-(hydroxymethyl)-3-[(oxiran-2-yl)methyl]piperidine-1-carboxylate |
1823390-48-2 | 0.5g |
$699.0 | 2023-05-30 | ||
Enamine | EN300-624891-0.1g |
tert-butyl 3-(hydroxymethyl)-3-[(oxiran-2-yl)methyl]piperidine-1-carboxylate |
1823390-48-2 | 0.1g |
$640.0 | 2023-05-30 | ||
Enamine | EN300-624891-5.0g |
tert-butyl 3-(hydroxymethyl)-3-[(oxiran-2-yl)methyl]piperidine-1-carboxylate |
1823390-48-2 | 5g |
$2110.0 | 2023-05-30 | ||
Enamine | EN300-624891-1.0g |
tert-butyl 3-(hydroxymethyl)-3-[(oxiran-2-yl)methyl]piperidine-1-carboxylate |
1823390-48-2 | 1g |
$728.0 | 2023-05-30 | ||
Enamine | EN300-624891-2.5g |
tert-butyl 3-(hydroxymethyl)-3-[(oxiran-2-yl)methyl]piperidine-1-carboxylate |
1823390-48-2 | 2.5g |
$1428.0 | 2023-05-30 |
Tert-butyl 3-(hydroxymethyl)-3-[(oxiran-2-yl)methyl]piperidine-1-carboxylate 関連文献
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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9. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
Tert-butyl 3-(hydroxymethyl)-3-[(oxiran-2-yl)methyl]piperidine-1-carboxylateに関する追加情報
Comprehensive Overview of Tert-butyl 3-(hydroxymethyl)-3-[(oxiran-2-yl)methyl]piperidine-1-carboxylate (CAS No. 1823390-48-2)
Tert-butyl 3-(hydroxymethyl)-3-[(oxiran-2-yl)methyl]piperidine-1-carboxylate (CAS No. 1823390-48-2) is a highly specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound belongs to the class of piperidine derivatives, which are widely recognized for their versatility in drug discovery and development. The presence of both hydroxymethyl and oxirane functional groups in its structure makes it a valuable intermediate for synthesizing bioactive molecules, particularly in the fields of central nervous system (CNS) therapeutics and anticancer agents.
In recent years, the demand for piperidine-based compounds like Tert-butyl 3-(hydroxymethyl)-3-[(oxiran-2-yl)methyl]piperidine-1-carboxylate has surged due to their potential applications in targeted drug delivery systems and small-molecule inhibitors. Researchers are particularly interested in its epoxide ring (oxirane), which can undergo ring-opening reactions to form covalent bonds with biological targets, a mechanism exploited in proteolysis-targeting chimeras (PROTACs) and other degrader technologies. This aligns with the growing trend of precision medicine, where compounds with modular reactivity are highly sought after.
The synthesis of Tert-butyl 3-(hydroxymethyl)-3-[(oxiran-2-yl)methyl]piperidine-1-carboxylate typically involves multi-step organic reactions, including Boc protection (tert-butoxycarbonyl) of the piperidine nitrogen, followed by functionalization at the 3-position. The hydroxymethyl group offers a handle for further derivatization, such as esterification or oxidation, while the oxiran-2-ylmethyl moiety provides a reactive site for nucleophilic attack. These features make it a scaffold of choice for medicinal chemists designing allosteric modulators or enzyme inhibitors.
From a green chemistry perspective, the compound's potential for atom economy and biodegradability is under investigation. With increasing emphasis on sustainable synthesis, researchers are exploring catalytic methods to optimize the production of CAS No. 1823390-48-2 while minimizing waste. This resonates with the broader industry shift toward Environmental, Social, and Governance (ESG) compliance in chemical manufacturing.
Analytical characterization of Tert-butyl 3-(hydroxymethyl)-3-[(oxiran-2-yl)methyl]piperidine-1-carboxylate relies heavily on techniques like nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and HPLC purity profiling. Its stability under various pH conditions and thermal properties are critical for formulation development, especially in oral drug delivery systems where prodrug strategies are employed.
In the context of intellectual property, CAS No. 1823390-48-2 has been referenced in several patents related to kinase inhibitors and G-protein-coupled receptor (GPCR) ligands. Its structural motif appears in candidates for neurodegenerative diseases such as Alzheimer's and Parkinson's, addressing the unmet need for blood-brain barrier (BBB)-penetrant therapeutics.
As the pharmaceutical industry pivots toward AI-driven drug design, compounds like Tert-butyl 3-(hydroxymethyl)-3-[(oxiran-2-yl)methyl]piperidine-1-carboxylate serve as valuable inputs for machine learning models predicting ADMET properties (absorption, distribution, metabolism, excretion, and toxicity). Its balanced lipophilicity and polar surface area make it a case study for optimizing drug-likeness parameters.
Future research directions for CAS No. 1823390-48-2 may explore its utility in bioconjugation chemistry for antibody-drug conjugates (ADCs) or as a precursor for fluorinated analogs to enhance metabolic stability. With the rise of fragment-based drug discovery, its compact yet functionalized structure positions it as a promising fragment library component.
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